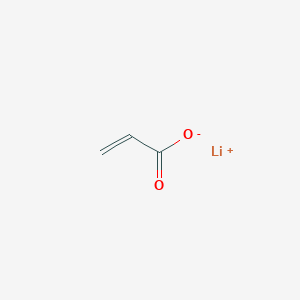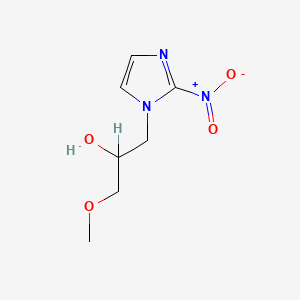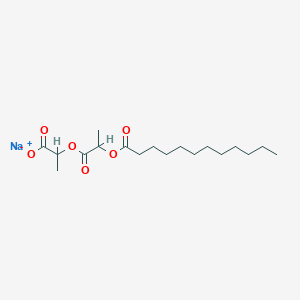
Digallium trisulphate
描述
准备方法
Synthetic Routes and Reaction Conditions
Digallium trisulphate can be synthesized through several methods:
Direct Reaction: One common method involves the direct reaction of gallium metal with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the metal[ 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 ]
Oxidation of Gallium Sulfide: Another method involves the oxidation of gallium sulfide (Ga₂S₃) in the presence of sulfuric acid[ \text{Ga}_2\text{S}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{S} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct reaction method due to its simplicity and efficiency. The process is carried out in large reactors where gallium metal is dissolved in concentrated sulfuric acid under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
Digallium trisulphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form gallium hydroxide and sulfuric acid[ \text{Ga}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Ga(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]
Reduction: It can be reduced to gallium metal using reducing agents such as hydrogen gas or carbon monoxide[ \text{Ga}_2(\text{SO}_4)_3 + 3 \text{H}_2 \rightarrow 2 \text{Ga} + 3 \text{H}_2\text{SO}_4 ]
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Reduction: Hydrogen gas or carbon monoxide is used as the reducing agent, and the reaction is conducted at elevated temperatures.
Major Products
Hydrolysis: Gallium hydroxide and sulfuric acid.
Reduction: Gallium metal and sulfuric acid.
科学研究应用
Digallium trisulphate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted on its potential use in medical imaging and as a therapeutic agent for certain diseases.
Industry: It is used in the production of semiconductors and other electronic components due to its unique electrical properties.
作用机制
The mechanism of action of digallium trisulphate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. In industrial applications, its unique electrical properties make it useful in the production of semiconductors and other electronic components.
相似化合物的比较
Similar Compounds
Gallium(III) chloride (GaCl₃): Another gallium compound with similar properties but different applications.
Gallium(III) nitrate (Ga(NO₃)₃): Used in different industrial and research applications.
Gallium(III) oxide (Ga₂O₃): Known for its use in optoelectronic devices.
Uniqueness
Digallium trisulphate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential use in medical and industrial applications set it apart from other similar compounds.
属性
IUPAC Name |
digallium;trisulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRWZBQRAWBQA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890705 | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13494-91-2 | |
| Record name | Sulfuric acid, gallium salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digallium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


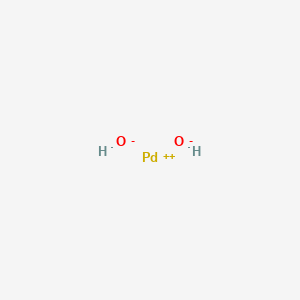

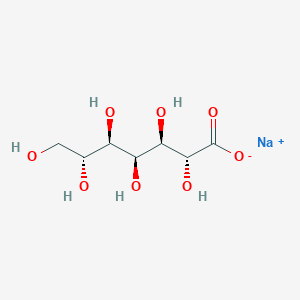
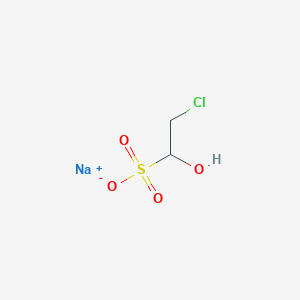
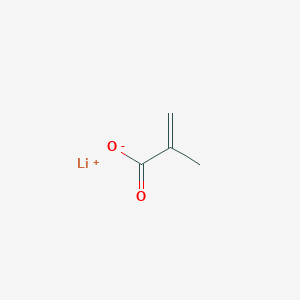
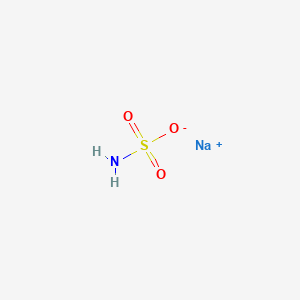
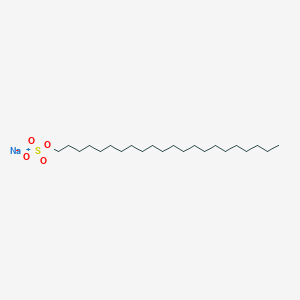
![(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione](/img/structure/B7822728.png)
![4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B7822738.png)


